molecular formula C9H8F3NO2 B13046482 (3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13046482
M. Wt: 219.16 g/mol
InChI Key: UVNOQQBTALNRDR-ZCFIWIBFSA-N
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Description

(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethoxy group attached to a dihydrobenzo[B]furan ring, which is further substituted with an amine group. The stereochemistry at the 3-position is specified as (3S), indicating the spatial arrangement of the substituents around this chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure the desired stereochemistry is maintained.

Chemical Reactions Analysis

Types of Reactions

(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the amine to an alkyl group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The trifluoromethoxy group and the amine functionality play crucial roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific combination of a trifluoromethoxy group, a dihydrobenzo[B]furan ring, and an amine group, along with its defined stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(3S)-7-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3,6H,4,13H2/t6-/m1/s1

InChI Key

UVNOQQBTALNRDR-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC=C2)OC(F)(F)F)N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

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